molecular formula C11H16N6O2S B2698239 N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide CAS No. 1516432-52-2

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide

Cat. No. B2698239
CAS RN: 1516432-52-2
M. Wt: 296.35
InChI Key: KWUWXKQKPOHVRP-UHFFFAOYSA-N
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Description

“N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide” is a chemical compound with the CAS No. 1516432-52-2 . It has a molecular weight of 296.35 .

Scientific Research Applications

Pharmacological Research Applications

One study explored the synthesis and evaluation of benzenesulfonamides for their potential in inhibiting cyclooxygenase-2 (COX-2) enzymes. This class of compounds, including variations of benzenesulfonamides, has been investigated for their selective inhibition properties, which could be beneficial for developing new therapeutic agents targeting inflammatory and pain conditions without the typical side effects associated with non-selective COX inhibition (Hashimoto et al., 2002).

Environmental Science Applications

In environmental science, the detection and extraction methods for benzenesulfonamide compounds from soil samples have been developed. This research is crucial for understanding the environmental impact and distribution of these compounds, given their wide usage in various industrial and household applications. The study presents a novel approach for the simultaneous determination of benzenesulfonamide compounds in soil, utilizing low-pressurized microwave-assisted extraction and high-performance liquid chromatography (Speltini et al., 2016).

properties

IUPAC Name

N-(2-methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-3-8-12-9-6-4-5-7-10(9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWXKQKPOHVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(propylamino)benzene-1-sulfonamide

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